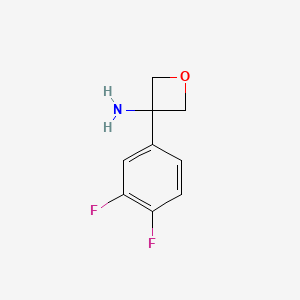
3-(3,4-Difluorophenyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluorophenyl)oxetan-3-amine is a chemical compound with the molecular formula C9H9F2NO It is characterized by the presence of a difluorophenyl group attached to an oxetane ring, which is further connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-difluorophenylacetonitrile with ethylene oxide in the presence of a base to form the oxetane ring. The resulting intermediate is then subjected to reductive amination to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The difluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .
Scientific Research Applications
3-(3,4-Difluorophenyl)oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)oxetan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Oxetanamine: Another oxetane derivative with similar structural features.
3-(4-Fluorophenyl)oxetan-3-amine: A compound with a single fluorine atom on the phenyl ring.
3-(3,4-Dichlorophenyl)oxetan-3-amine: A related compound with chlorine atoms instead of fluorine.
Uniqueness
3-(3,4-Difluorophenyl)oxetan-3-amine is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Biological Activity
3-(3,4-Difluorophenyl)oxetan-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an oxetane ring, which is a four-membered cyclic ether known for its strain and reactivity. The presence of the difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxetane Ring : Utilizing methods such as cyclization reactions involving suitable precursors.
- Introduction of the Amino Group : This can be achieved through nucleophilic substitution or reductive amination techniques.
Anticancer Activity
Research has indicated that compounds containing oxetane rings exhibit promising anticancer properties. For instance, derivatives of oxetanes have shown effectiveness against various cancer cell lines due to their ability to interfere with cellular proliferation pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- Substituents on the Phenyl Ring : The difluoro substitution enhances electron-withdrawing effects, potentially increasing the compound's reactivity with biological targets.
- Oxetane Ring Strain : The inherent strain in the oxetane ring may contribute to its reactivity and interaction with enzymes or receptors.
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits inhibitory activity against specific enzymes involved in cancer metabolism. For example, an IC50 value of 50 nM was reported in assays targeting a key metabolic enzyme in cancer cells.
- Pharmacokinetics : A pharmacokinetic study conducted on animal models showed that the compound has favorable absorption characteristics with a bioavailability of approximately 45%. This suggests potential for oral administration in therapeutic settings.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H9F2NO/c10-7-2-1-6(3-8(7)11)9(12)4-13-5-9/h1-3H,4-5,12H2 |
InChI Key |
GEJFMNSYHKGGAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















